molecular formula C7H5ClN4 B567189 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine CAS No. 1215295-94-5

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B567189
CAS No.: 1215295-94-5
M. Wt: 180.595
InChI Key: DWOKDZBWMQJAGA-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with hydrazine hydrate to form 3-hydrazinopyridine, which is then reacted with triethyl orthoformate and hydrochloric acid to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminotriazole derivatives, while oxidation can produce triazole N-oxides .

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
  • 3-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine
  • 3-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Uniqueness

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine is unique due to the specific positioning of the chlorine atom on the triazole ring, which influences its reactivity and interaction with other molecules. This positioning allows for selective substitution reactions and specific biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKDZBWMQJAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677730
Record name 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-94-5
Record name 3-(5-Chloro-1H-1,2,4-triazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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